molecular formula C13H16FNO2 B13886774 Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate

Cat. No.: B13886774
M. Wt: 237.27 g/mol
InChI Key: GYIGLLZLYBPUAX-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-(piperidin-4-yl)benzoate typically involves the esterification of 3-fluoro-5-(piperidin-4-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-fluoro-5-(piperidin-4-yl)benzoic acid.

    Reduction: Methyl 3-fluoro-5-(piperidin-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-(piperidin-4-yl)benzoate: A similar compound with a different fluorine position.

    6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another compound with a piperidine ring and fluorine atom but a different core structure.

Uniqueness

Methyl 3-fluoro-5-(piperidin-4-yl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the presence of the piperidine ring contribute to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 3-fluoro-5-piperidin-4-ylbenzoate

InChI

InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-12(14)8-11)9-2-4-15-5-3-9/h6-9,15H,2-5H2,1H3

InChI Key

GYIGLLZLYBPUAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CCNCC2)F

Origin of Product

United States

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